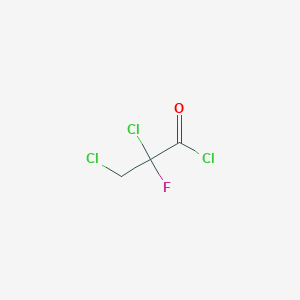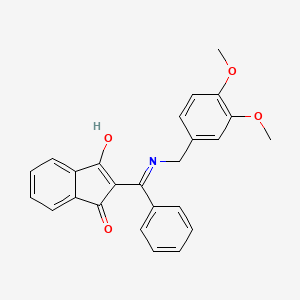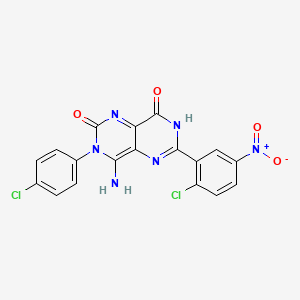
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione, commonly known as 2-EPI, is a novel heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of indane-1,3-dione and is composed of two aromatic rings and two nitrogen atoms, making it a highly versatile compound. 2-EPI has been found to have a wide range of biological and chemical properties, making it an attractive candidate for use in various research areas.
科学研究应用
2-EPI has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological and chemical properties that make it an attractive candidate for use in various research areas. For example, 2-EPI has been studied for its potential use as an antioxidant. It has been found to possess strong antioxidant activity and may be useful in the treatment of oxidative stress-related diseases. Additionally, 2-EPI has been studied for its potential use in the treatment of cancer. It has been found to possess cytotoxic activity against a variety of cancer cell lines.
作用机制
The mechanism of action of 2-EPI is not yet fully understood. However, it is believed that its biological and chemical properties are due to its ability to interact with various cellular components, such as proteins and membranes. Specifically, 2-EPI has been found to interact with proteins by forming hydrogen bonds with them, which can lead to the inhibition of their activity. Additionally, 2-EPI has been found to interact with membranes by forming hydrophobic interactions, which can lead to the disruption of the membrane structure and function.
Biochemical and Physiological Effects
2-EPI has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 2-EPI has been found to possess neuroprotective and hepatoprotective activities. Furthermore, 2-EPI has been found to possess anticonvulsant and anti-diabetic activities.
实验室实验的优点和局限性
2-EPI is a highly versatile compound that has a wide range of biological and chemical properties. This makes it an attractive candidate for use in various research areas. Additionally, 2-EPI is relatively easy to synthesize, which makes it a convenient choice for lab experiments. However, 2-EPI is not without its limitations. For example, it is a relatively unstable compound, which can make it difficult to work with in lab experiments. Additionally, 2-EPI is not as widely studied as some other compounds, which can make it difficult to find reliable information about its properties.
未来方向
2-EPI is a highly versatile compound that has a wide range of potential applications in various scientific fields. As such, there are numerous potential future directions that could be taken with this compound. For example, further research could be conducted to better understand the mechanism of action of 2-EPI and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-EPI as an antioxidant or anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-EPI as a neuroprotective or hepatoprotective agent. Finally, further research could be conducted to explore the potential of 2-EPI as an anticonvulsant or anti-diabetic agent.
合成方法
2-EPI can be synthesized via a number of different methods. One of the most common methods is a two-step reaction involving the condensation of 4-ethoxyphenylhydrazine and acetone, followed by the reaction of the resulting hydrazone with indane-1,3-dione. This method yields 2-EPI with a yield of up to 97%. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine and indane-1,3-dione in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields 2-EPI with a yield of up to 95%.
属性
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





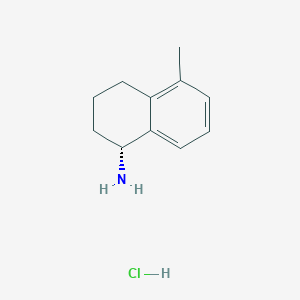
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
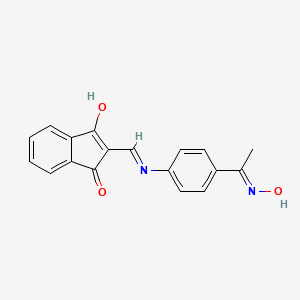
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)



